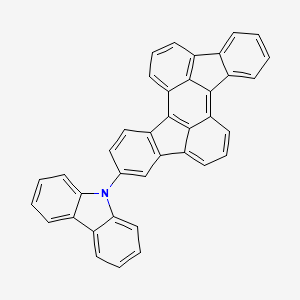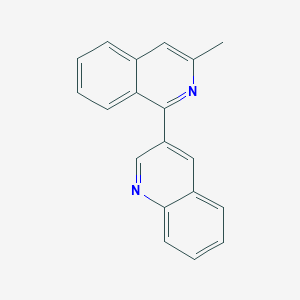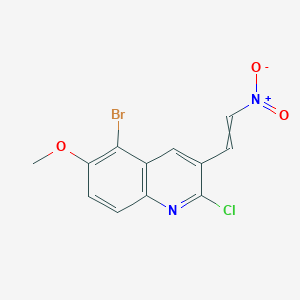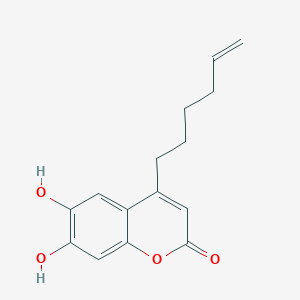
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes a piperidine ring, benzyl group, and multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a piperidine derivative with benzyl chloride, followed by the introduction of acetate groups through esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the acetate groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate
- 5-Amino-pyrazoles
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918949-31-2 |
|---|---|
Molecular Formula |
C18H21NO7 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-1-benzyl-6-oxopiperidin-3-yl] acetate |
InChI |
InChI=1S/C18H21NO7/c1-11(20)24-15-10-19(9-14-7-5-4-6-8-14)18(23)17(26-13(3)22)16(15)25-12(2)21/h4-8,15-17H,9-10H2,1-3H3/t15-,16+,17-/m1/s1 |
InChI Key |
VNYGEPJPUACEEG-IXDOHACOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CN(C(=O)[C@@H]([C@H]1OC(=O)C)OC(=O)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CN(C(=O)C(C1OC(=O)C)OC(=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
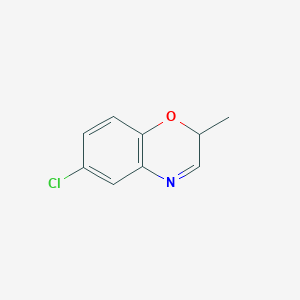
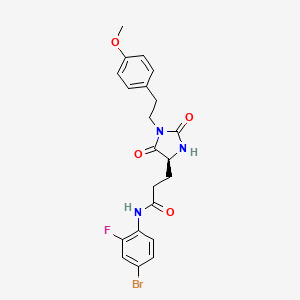

![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)

![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)
